![molecular formula C4H8ClN3O B2524284 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride CAS No. 2138388-61-9](/img/structure/B2524284.png)
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride
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Overview
Description
1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
Reactions of the synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
- Anticancer Properties : Researchers have explored derivatives of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as potential anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines .
- Antiproliferative Effects : Substituted 1,2,3-triazoles tethered with other functional groups have demonstrated noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
It is known that triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety in similar compounds have been shown to actively contribute to binding to the active site of enzymes . This binding can inhibit the enzyme’s activity, leading to various downstream effects.
Biochemical Pathways
Triazole derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (11312) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its stability, efficacy, and action are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c8-2-1-4-3-5-7-6-4;/h3,8H,1-2H2,(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZZLYCCNHPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride |
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